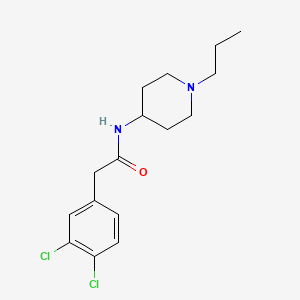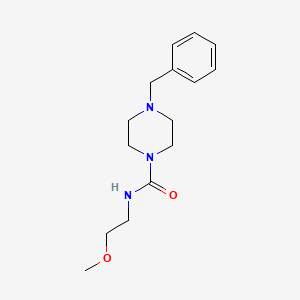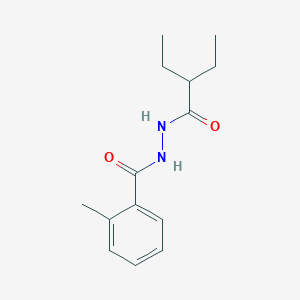
2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide
説明
Synthesis Analysis
The synthesis of 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide and related compounds involves complex chemical procedures aimed at achieving high purity and yield. The synthesis process often explores different substituents to investigate their effects on the compound's biological activity and chemical properties. For example, Barlow et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, variably substituted, highlighting the chemical versatility and potential of such compounds for further pharmacological evaluation (Barlow et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide and similar compounds provides insights into their conformation, bonding, and potential interaction sites. The crystal structure, bond angles, and distances play crucial roles in determining the compound's reactivity and interaction with biological targets. For instance, studies by Ismailova et al. (2014) on related acetamide compounds offer valuable information on the molecular configuration, highlighting the importance of structural analysis in understanding chemical behavior (Ismailova et al., 2014).
Chemical Reactions and Properties
2-(3,4-Dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide participates in various chemical reactions, demonstrating a range of chemical properties including reactivity towards different reagents, stability under various conditions, and its potential to undergo transformations leading to new compounds with diverse biological activities. Research by Chang et al. (2002) on the synthesis of related piperidines illustrates the compound's versatility and potential for generating a wide array of derivatives through chemical reactions (Chang et al., 2002).
Physical Properties Analysis
The physical properties of 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide, such as melting point, solubility, and crystalline structure, are crucial for its application in various fields. These properties are determined through experimental studies and are essential for handling, formulation, and application of the compound. For example, the work by Praveen et al. (2013) on related acetamides provides insights into how structural differences can impact physical properties like solubility and melting points (Praveen et al., 2013).
科学的研究の応用
Synthesis and Chemical Properties
2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is a compound of interest in the synthesis and development of new chemical entities. For instance, research into N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has shown their potential for antibacterial activity. These compounds, including derivatives similar to 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide, have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating moderate inhibitory activities with some compounds showing promise as growth inhibitors of bacteria such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Pharmacological Applications
In pharmacology, compounds structurally related to 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide have been explored for their therapeutic potential. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, revealing some efficacy against gram-negative bacterial strains and low potential against enzymes such as lipoxygenase. These studies highlight the compound's role in the development of new pharmacological agents with specific antibacterial and enzymatic inhibition properties (Nafeesa et al., 2017).
Drug Development and Therapeutic Potential
The exploration of 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide and its analogs extends to drug development, particularly in the context of cognitive disorders and Alzheimer's disease. Histamine H3 receptor antagonists, for instance, have shown promise in enhancing cognitive processes, with some compounds in this category advancing to clinical trials for the treatment of human cognitive disorders. These findings indicate the potential of 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide derivatives in contributing to the treatment of cognitive impairments (Brioni et al., 2011).
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-2-7-20-8-5-13(6-9-20)19-16(21)11-12-3-4-14(17)15(18)10-12/h3-4,10,13H,2,5-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNABVJSVBAGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)



![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)
![methyl 4-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B4584062.png)